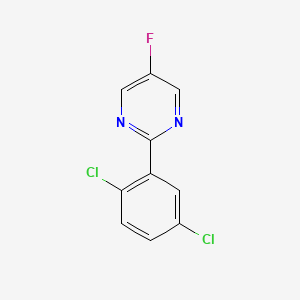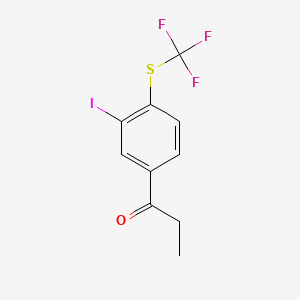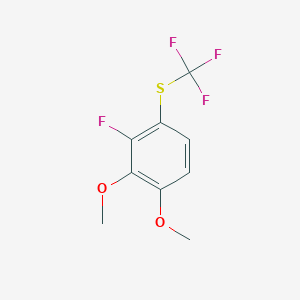
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of functional groups onto a benzene ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents like CF3SCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the methoxy or fluoro groups.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced benzene derivatives.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy, fluoro, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different positioning of the fluoro and trifluoromethylthio groups.
1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene: Another positional isomer with different properties.
Uniqueness
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H8F4O2S |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)7(10)8(5)15-2/h3-4H,1-2H3 |
InChI Key |
KDOQYLMLSKFCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC(F)(F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


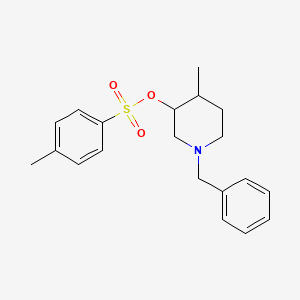
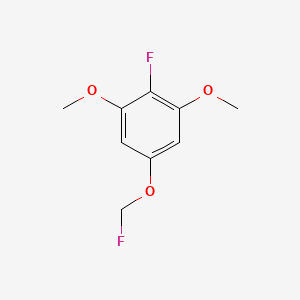

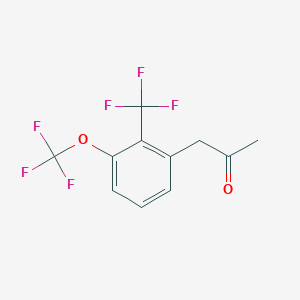
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
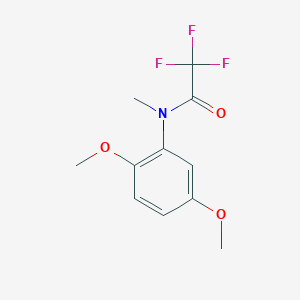
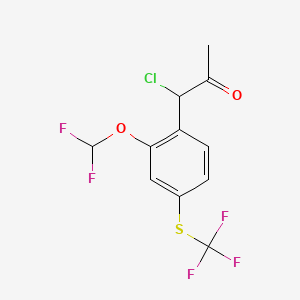
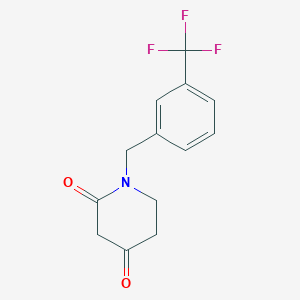
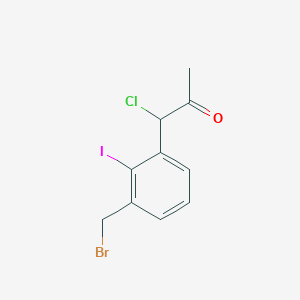
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
